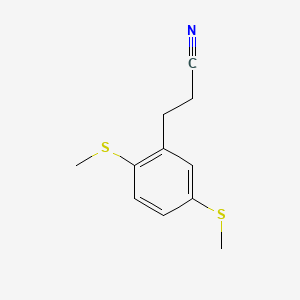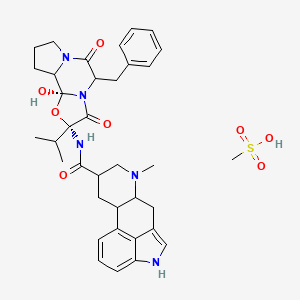
DHEC (mesylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroergocristine mesylate is a semi-synthetic ergot alkaloid derived from ergotamine. It is primarily used for the treatment of age-related cognitive impairment and cerebrovascular insufficiency. This compound is known for its ability to reduce the production of amyloid-β peptides, which are associated with Alzheimer’s disease .
Méthodes De Préparation
Dihydroergocristine mesylate is synthesized through the hydrogenation of ergocristine. The synthetic route involves dissolving dihydroergocristine in dry methanol under a nitrogen atmosphere, followed by the addition of methanesulfonic acid . Industrial production methods often involve the use of flash silica gel column and reverse-phase liquid chromatographies for purification .
Analyse Des Réactions Chimiques
Dihydroergocristine mesylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert dihydroergocristine into its oxidized form.
Reduction: Hydrogenation is a common reduction reaction used to synthesize dihydroergocristine from ergocristine.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like methanesulfonic acid.
Common reagents and conditions used in these reactions include methanol, methanesulfonic acid, and nitrogen atmosphere. Major products formed from these reactions include dihydroergocristine and its mesylate salt .
Applications De Recherche Scientifique
Dihydroergocristine mesylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of dihydroergocristine mesylate involves its interaction with multiple molecular targets and pathways:
Serotonin Receptors: It acts as a noncompetitive antagonist at serotonin receptors.
Dopaminergic and Adrenergic Receptors: It exhibits partial agonist/antagonist activity at these receptors.
γ-Secretase Inhibition: In Alzheimer’s studies, dihydroergocristine mesylate acts as a direct inhibitor of γ-secretase, reducing the production of amyloid-β peptides.
Comparaison Avec Des Composés Similaires
Dihydroergocristine mesylate is part of the ergoloid mesylate mixture, which includes other ergot alkaloids such as dihydroergocornine and dihydroergocryptine . Compared to these compounds, dihydroergocristine mesylate is unique in its ability to reduce amyloid-β production and its specific interactions with serotonin, dopaminergic, and adrenergic receptors .
Similar compounds include:
Dihydroergocornine: Used for similar therapeutic purposes but with different receptor interactions.
Dihydroergocryptine: Primarily used as an antiparkinson agent.
Dihydroergocristine mesylate stands out due to its specific mechanism of action and its potential therapeutic applications in Alzheimer’s disease .
Propriétés
Formule moléculaire |
C36H45N5O8S |
|---|---|
Poids moléculaire |
707.8 g/mol |
Nom IUPAC |
N-[(2S,4R)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C35H41N5O5.CH4O3S/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;1-5(2,3)4/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1H3,(H,2,3,4)/t23?,25?,27?,28?,29?,34-,35+;/m1./s1 |
Clé InChI |
SPXACGZWWVIDGR-IXLAJUGYSA-N |
SMILES isomérique |
CC(C)[C@@]1(C(=O)N2C(C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
SMILES canonique |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



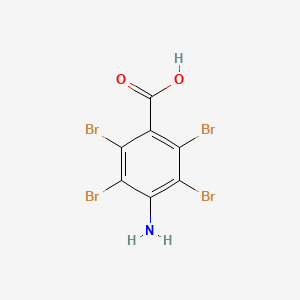
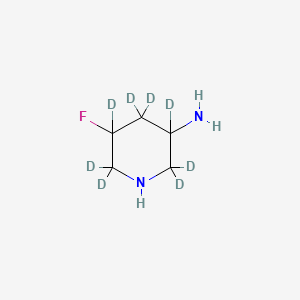
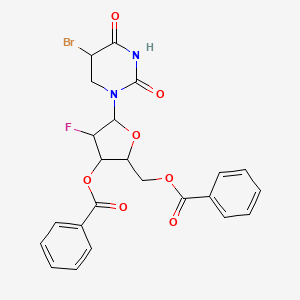
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
![Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)

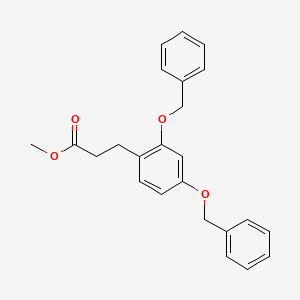
![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
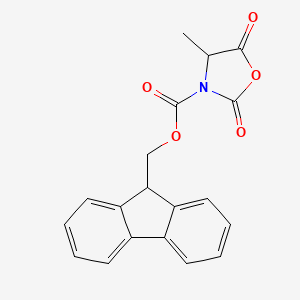
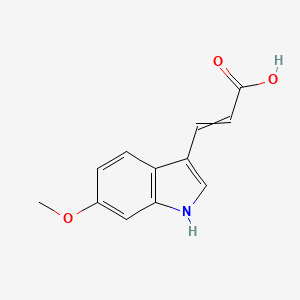
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
